molecular formula C6H4ClNO2 B14868186 3-Chloro-2-hydroxyisonicotinaldehyde

3-Chloro-2-hydroxyisonicotinaldehyde

Cat. No.: B14868186
M. Wt: 157.55 g/mol
InChI Key: AMOLZLGRKUMXKM-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxyisonicotinaldehyde is a substituted pyridine derivative featuring a chloro group at position 3, a hydroxyl group at position 2, and an aldehyde functional group at position 4 of the isonicotinaldehyde scaffold. The compound’s reactivity is influenced by the electron-withdrawing chloro group and the hydrogen-bonding hydroxyl group, which may enhance its participation in condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

3-chloro-2-oxo-1H-pyridine-4-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10)

InChI Key

AMOLZLGRKUMXKM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1C=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-2-hydroxyisonicotinaldehyde can be achieved through several routes. One common method involves the chlorination of 2-hydroxyisonicotinaldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:

    Chlorination Reaction:

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Chloro-2-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA)

Major products formed from these reactions include the corresponding alcohols, ketones, and substituted derivatives.

Scientific Research Applications

3-Chloro-2-hydroxyisonicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can form Schiff bases with amino groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Chloro-2-hydroxyisonicotinaldehyde Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
3-Chloro-2-fluoroisonicotinaldehyde 1149587-02-9 C₆H₃ClFNO 159.55 Cl (3), F (2) Research use; stored at 2–8°C
2-Chloroisonicotinaldehyde hydrate 1228957-10-5 C₆H₄ClNO·xH₂O ~157.56 (anhyd.) Cl (2) Hydrate form; similarity score 0.85
3-Chloroisonicotinaldehyde N/A* C₆H₄ClNO 157.56 Cl (3) Precursor for heterocyclic synthesis
2,3-Dichloroisonicotinaldehyde 884495-41-4 C₆H₃Cl₂NO 192.00 Cl (2,3) Higher reactivity due to dual Cl substituents
5-Chloro-2-fluoronicotinaldehyde 36404-90-7 C₆H₃ClFNO 159.55 Cl (5), F (2) Similar MW to fluoro analog; positional isomer

Substituent Effects on Reactivity and Stability

  • Chloro vs.
  • Fluoro Substitution : 3-Chloro-2-fluoroisonicotinaldehyde (CAS 1149587-02-9) shares a similar molecular weight with the target compound but exhibits lower polarity due to fluorine’s electronegativity, favoring stability in storage at 2–8°C .
  • Dichloro Derivatives : 2,3-Dichloroisonicotinaldehyde (CAS 884495-41-4) demonstrates increased reactivity in cross-coupling reactions due to dual electron-withdrawing groups, a trait that may extrapolate to hydroxyl-chloro combinations in the target compound .

Similarity and Functional Group Trends

  • Structural Similarity Scores: Computational analyses (e.g., similarity score 0.85 for 2-Chloroisonicotinaldehyde hydrate) indicate that minor substituent changes (e.g., hydroxyl vs. chloro) significantly alter molecular interactions and bioavailability .
  • Positional Isomerism : The placement of substituents (e.g., 3-Cl vs. 5-Cl in nicotinaldehydes) affects electronic distribution, as seen in the divergent reactivity of 5-Chloro-2-fluoronicotinaldehyde (CAS 36404-90-7) compared to 3-substituted analogs .

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